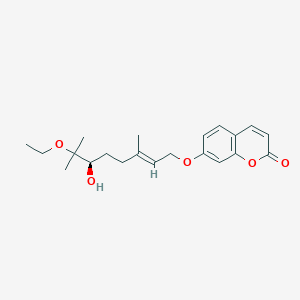

7'-O-Ethylmarmin

Description

7'-O-Ethylmarmin is a coumarin derivative, structurally characterized by an ethyl group substitution at the 7'-oxygen position of the marmin backbone. The compound is listed among natural coumarins available for research purposes, with suppliers like ChemFaces offering it in purities up to 10 mg, indicating its use in pharmacological or biochemical studies .

Structurally, marmin (7-O-methylmarmin) and its derivatives, such as 6-O-formylmarmin (CAS 144398-51-6) and 7"-O-methylmarmin (CAS 144424-82-8), share a coumarin core but differ in substituent groups and positions . For example, marmin itself has a methyl group at the 7-O position, a molecular weight of 346.422 g/mol, and is sourced from Citrus hassaku .

Properties

Molecular Formula |

C21H28O5 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

7-[(E,6R)-7-ethoxy-6-hydroxy-3,7-dimethyloct-2-enoxy]chromen-2-one |

InChI |

InChI=1S/C21H28O5/c1-5-25-21(3,4)19(22)10-6-15(2)12-13-24-17-9-7-16-8-11-20(23)26-18(16)14-17/h7-9,11-12,14,19,22H,5-6,10,13H2,1-4H3/b15-12+/t19-/m1/s1 |

InChI Key |

FEQHBHHTIGJGNR-LBKOFNPBSA-N |

Isomeric SMILES |

CCOC(C)(C)[C@@H](CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)O |

Canonical SMILES |

CCOC(C)(C)C(CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-O-Ethylmarmin typically involves the ethylation of marmin, another coumarin derivative. The reaction conditions often include the use of ethyl iodide or ethyl bromide as the ethylating agents in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 7’-O-Ethylmarmin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

7’-O-Ethylmarmin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ethoxy group in 7’-O-Ethylmarmin can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7’-O-Ethylmarmin has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the study of coumarin derivatives.

Mechanism of Action

The mechanism of action of 7’-O-Ethylmarmin involves its interaction with cellular components to exert its biological effects. The compound is known to bind to specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, its cytotoxic effects on cancer cells are believed to be mediated through the induction of oxidative stress and apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 7'-O-Ethylmarmin and analogous coumarins:

Key Observations :

- Molecular Weight : this compound (360.444 g/mol) is heavier than marmin (346.422 g/mol) due to the ethyl group’s larger size compared to methyl .

- Substituent Effects : Ethylation at the 7'-O position may increase steric hindrance and alter binding affinity to biological targets compared to marmin’s methyl group.

- Synthetic Accessibility: outlines methods for synthesizing hesperetin derivatives using ethyl bromoacetate and amines under mild conditions .

Biological Activity

7'-O-Ethylmarmin is a compound derived from the natural product marmin, classified under the category of methoxyfuranocoumarins (MFCs). This compound has garnered interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a furanocoumarin backbone. The ethyl group at the 7' position is believed to enhance its biological activity compared to its parent compound marmin.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Inhibition | 0.21 µM |

| Pseudomonas aeruginosa | Inhibition | 0.21 µM |

| Candida albicans | Moderate inhibition | 0.83 µM |

| Micrococcus luteus | Selective action | Not specified |

The compound exhibited significant growth inhibition zones in comparison to solvent controls, indicating its potential as an antimicrobial agent .

Anti-Inflammatory Activity

This compound has also shown promising anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation .

Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits. In vitro studies using human neuroblastoma cells (SH-SY5Y) revealed that pre-treatment with the compound reduced oxidative stress-induced cell death. This protective effect is attributed to its ability to scavenge free radicals and inhibit apoptosis pathways .

Case Studies

A notable case study involved the application of this compound in a model of oxidative stress. The compound was administered at varying concentrations, and cell viability was assessed using the MTT assay. Results demonstrated a dose-dependent increase in cell viability, suggesting its potential use in neurodegenerative disease therapies .

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antimicrobial properties make it a candidate for developing new antibiotics, especially against resistant strains. Additionally, its anti-inflammatory and neuroprotective effects warrant further investigation into its applicability in treating chronic inflammatory and neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.